molecular formula C15H20N2O3S B346025 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole CAS No. 898644-56-9

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B346025
CAS No.: 898644-56-9
M. Wt: 308.4g/mol
InChI Key: NMJLDXZRRCQUET-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole is a sulfonylated imidazole derivative characterized by a phenyl ring substituted with ethoxy, isopropyl, and methyl groups at positions 2, 5, and 4, respectively. The sulfonyl group bridges the substituted phenyl ring to the 1H-imidazole moiety. Its molecular formula is C₁₈H₂₆N₂O₃S, with an average mass of 350.477 g/mol and a monoisotopic mass of 350.166414 g/mol . The compound’s structural complexity arises from the combination of electron-donating (ethoxy, methyl) and sterically bulky (isopropyl) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-20-14-8-12(4)13(11(2)3)9-15(14)21(18,19)17-7-6-16-10-17/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJLDXZRRCQUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Cumene Derivatives

The substituted benzenesulfonyl chloride is synthesized through a one-pot chlorosulfonation reaction. Patent CN102633695A outlines an optimized protocol:

Reaction Conditions

ParameterValue
Starting material2-ethoxy-5-isopropyl-4-methylcumene
Sulfonating agentChlorosulfonic acid (2.2 eq)
CatalystSodium sulfate (0.1 eq)
Temperature5–45°C (gradient controlled)
Time2.5–3.5 hours
Yield92–95%

The inorganic salt catalyst suppresses side reactions like over-sulfonation, critical for maintaining regioselectivity. Ice-water precipitation isolates the sulfonyl chloride with >99% purity by HPLC.

Imidazole Sulfonylation Strategies

Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate reacts with 1H-imidazole under basic conditions:

Protocol from AJOL Technical Journal

  • Molar ratio : 1:1.1 (imidazole:sulfonyl chloride)

  • Base : Triethylamine (2.5 eq) in anhydrous THF

  • Temperature : 0°C → room temperature (12-hour stirring)

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation

  • Yield : 78–82%

Key Observations

  • Excess base prevents HCl-mediated imidazole protonation, enhancing nucleophilicity.

  • THF outperforms DMF or DMSO in minimizing sulfonate ester byproducts.

Direct Sulfonation Using Chlorosulfonic Acid

Alternative approaches adapt methods from antimicrobial imidazole syntheses:

Reaction Scheme

  • Imidazole sulfonation :
    Imidazole+ClSO3HImidazole-1-sulfonyl chloride\text{Imidazole} + \text{ClSO}_3\text{H} \rightarrow \text{Imidazole-1-sulfonyl chloride}

  • Friedel-Crafts coupling :
    Imidazole-1-sulfonyl chloride+Substituted cumeneAlCl3Target compound\text{Imidazole-1-sulfonyl chloride} + \text{Substituted cumene} \xrightarrow{\text{AlCl}_3} \text{Target compound}

Optimized Parameters

ParameterValue
Chlorosulfonic acid1.5 eq
CatalystAnhydrous AlCl₃ (0.3 eq)
SolventDichloromethane
Time8 hours at reflux
Yield68–71%

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Sulfonyl chloride route8299.2High regioselectivityMulti-step purification
Direct sulfonation7197.8One-pot procedureByproduct formation (15–20%)

The sulfonyl chloride route is industrially preferred due to scalability and reproducibility, while academic studies favor direct sulfonation for rapid library synthesis.

Mechanistic Insights and Side Reactions

Sulfonylation Regiochemistry

The 1-position of imidazole is preferentially sulfonylated due to:

  • Lower pKa of N1-H (14.5 vs. N3-H at 16.5).

  • Steric hindrance at N3 from adjacent substituents.

Side Reactions

  • Di-sulfonation : Occurs at N1 and N3 when excess sulfonyl chloride is used (>1.5 eq).

  • Hydrolysis : Sulfonyl chloride intermediates degrade to sulfonic acids if moisture is present.

Industrial-Scale Process Considerations

Patent EP0644188A1 highlights critical factors for bulk production:

  • Solvent selection : Toluene/water biphasic systems reduce emulsion formation during workup.

  • Catalyst recycling : Na₂SO₄ catalyst is recovered via filtration and reused (5–7 cycles).

  • Waste management : SO₂ off-gases are scrubbed with NaOH to form Na₂SO₃ byproduct.

Analytical Characterization

Spectroscopic Data Consolidation

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.25 (d, J=6.8 Hz, 6H, isopropyl), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 4.85 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 7.05–7.52 (m, 3H, imidazole-H).

  • IR (ATR) : 1354 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that imidazole derivatives exhibit antihypertensive effects, with studies demonstrating the efficacy of compounds similar to 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole. For instance, a study synthesized various imidazole derivatives and evaluated their vasorelaxant effects. The results showed that certain modifications at the phenyl ring could enhance antihypertensive activity, suggesting that the sulfonamide group in this compound may contribute positively to its pharmacological profile .

CompoundR1R2R3R4Ex vivo Vasorelaxant Effect (EC50 μM)
67a-CF3-H-H-H369.37 ± 10.2
67b-CF3-OMe-H-H210.33 ± 11.3
67c-CF3-OEt-H-H548.5 ± 27.8

This table summarizes the vasorelaxant effects of various compounds related to imidazole derivatives, indicating the potential of structural modifications in enhancing therapeutic outcomes.

Anti-inflammatory Properties

Imidazole derivatives have also been explored for their anti-inflammatory effects. A study focused on a series of imidazole compounds, including those with sulfonamide groups, found that some exhibited significant anti-inflammatory activity comparable to established drugs like diclofenac . The molecular docking studies suggested strong binding affinities to cyclooxygenase enzymes, which are critical in mediating inflammatory responses.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Antihypertensive Study : In one study, researchers synthesized a series of imidazole derivatives and tested their effects on spontaneously hypertensive rats. The results indicated a dose-dependent reduction in blood pressure, supporting the compound's potential as an antihypertensive agent .
  • Anti-inflammatory Evaluation : Another research effort involved testing imidazole derivatives for analgesic and anti-inflammatory properties in animal models. The findings showed promising results, with certain compounds exhibiting significant reductions in inflammation markers .

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfonylated Imidazole Derivatives

Compound Name Substituents on Phenyl Ring Imidazole Substituents Molecular Weight (g/mol) Reference
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole 2-ethoxy, 5-isopropyl, 4-methyl None 350.477
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole 2,4,6-triisopropyl None 404.60
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole 2-methoxy, 5-isopropyl 4-methyl, 2-phenyl 370.5
1-Tosyl-1H-imidazole 4-methyl (p-toluenesulfonyl) None 236.29

Key Observations :

  • Electronic Effects : The ethoxy group in the target compound (electron-donating) contrasts with the methoxy group in , which may slightly alter electron density and solubility.
  • Hybrid Substituents : The phenyl and methyl groups on the imidazole ring in enhance hydrophobicity, whereas the target compound’s unsubstituted imidazole may favor hydrogen bonding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (Predicted) Stability Notes
This compound ~3.5 (moderate) Low aqueous solubility Stable under inert conditions
1-Tosyl-1H-imidazole ~2.1 Moderate in organic solvents Prone to hydrolysis under acidic conditions
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole ~1.8 High in polar solvents Nitro group may confer thermal instability

Key Observations :

  • The target compound’s higher LogP compared to and suggests increased lipophilicity, favoring membrane permeability in biological systems.
  • The nitro group in introduces polarity but may compromise stability, unlike the target’s ethoxy and alkyl groups.

Biological Activity

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features an imidazole ring, a sulfonyl group, and an ethoxy-substituted aromatic ring, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O5SC_{16}H_{21}N_{3}O_{5}S, with a molecular weight of 367.42 g/mol. The structure includes:

  • Imidazole Ring : Often associated with diverse biological activities.
  • Sulfonyl Group : Can act as an electrophile in biochemical reactions.
  • Ethoxy Substituent : Enhances solubility and bioavailability.

Synthesis

The synthesis typically involves several steps:

  • Formation of the sulfonyl chloride from the aromatic precursor.
  • Reaction with imidazole in the presence of a base (e.g., triethylamine).
  • Purification through recrystallization or chromatography to yield the final product.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
5a10 mg% in DMSOE. coli, P. aeruginosa, B. subtilis
5c20 mg% in DMSOCandida albicans

These findings suggest that the compound's structural features may confer potent antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

Research on related compounds indicates potential antifungal activities as well. For example, certain derivatives demonstrated effectiveness against fungal strains, which could be extrapolated to include similar compounds like this compound .

The mechanism of action for compounds in this class often involves:

  • Interaction with Enzymes : The sulfonyl group may interact with enzyme active sites, inhibiting their function.
  • Disruption of Cellular Processes : Imidazole rings can interfere with nucleic acid synthesis or protein function within microbial cells.

Case Studies

One notable study involved synthesizing various imidazole derivatives and testing their biological activities against common bacterial strains. The results indicated that modifications to the imidazole ring and sulfonyl group significantly affected antimicrobial efficacy, suggesting that fine-tuning these structures could enhance therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for preparing 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole?

A Pd-catalyzed regioselective C–H sulfonylation strategy is commonly employed for analogous imidazole derivatives. This involves coupling an imidazole precursor (e.g., 1H-imidazole) with a sulfonyl chloride derivative under inert conditions. Key steps include:

  • Reagent selection : Use Pd(OAc)₂ as a catalyst with ligands like XPhos to enhance regioselectivity .
  • Solvent optimization : DMF or toluene at 80–100°C improves yield .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product, confirmed via TLC and melting point analysis .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR data (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~120–150 ppm for imidazole carbons) confirm substitution patterns .
  • X-ray crystallography : Use SHELX software for refinement. For example, SHELXL resolves sulfonyl group geometry and torsional angles, critical for validating steric effects .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What solvent systems are suitable for studying this compound’s reactivity?

Polar aprotic solvents (DMF, DMSO) enhance solubility for sulfonylated imidazoles. For nucleophilic substitutions, dichloromethane or THF is preferred to stabilize intermediates. Avoid protic solvents (e.g., methanol), which may hydrolyze the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Apply Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., sulfonyl group electronegativity, imidazole ring planarity) with activity. For example:

  • Generate 3D-QSAR models using steric, electrostatic, and hydrophobic descriptors .
  • Validate models with test sets (e.g., ED₅₀ data from MES seizure assays) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include:

  • Disorder in the sulfonyl group : Use SHELXL’s PART instruction to model alternative conformations .
  • Twinned crystals : Implement twin law refinement in SHELXL, supported by Hooft statistics for validation .
  • High-resolution data : Employ anisotropic displacement parameters (ADPs) for non-hydrogen atoms to improve accuracy .

Q. How does regioselectivity in sulfonylation impact derivative synthesis?

The ethoxy and isopropyl groups on the phenyl ring induce steric hindrance, directing sulfonylation to the imidazole’s N1 position. To confirm:

  • Compare reaction outcomes with/without bulky substituents using control experiments .
  • Analyze Hammett σ values for electronic effects of substituents on reaction rates .

Q. What strategies address contradictory biological activity data across studies?

  • Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Target profiling : Use kinome-wide screening to identify off-target interactions that may explain variability .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools like funnel plots to detect publication bias .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst loading : Reduce Pd(OAc)₂ to 2 mol% while maintaining ligand excess (e.g., 4 mol% XPhos) to minimize costs .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) with controlled temperature .
  • Flow chemistry : Implement continuous flow systems to enhance mixing and heat transfer for exothermic steps .

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